1-phenylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first synthesized in the 1970s by researchers at the Institute of Organic Chemistry of the Academy of Sciences in Moscow. This compound has gained popularity as a psychoactive drug and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenylazepan-2-one can be synthesized through several methods. One common method involves the reaction of caprolactam with bromobenzene in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) for several hours . Another method involves the use of copper-containing minerals as catalysts in the Goldberg arylation of amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenylazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-phenylazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-phenylazepan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the activity of neurotransmitters and affects various neural pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group attached to a ketone.
Caprolactam: A precursor in the synthesis of 1-phenylazepan-2-one.
Phenylboronic acid: Used in similar substitution reactions.
Uniqueness
This compound is unique due to its specific structure and its ability to interact with GABA receptors, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
19858-02-7 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.